molecular formula C19H15F3N2O B2733430 (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 478017-75-3

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2733430
CAS RN: 478017-75-3
M. Wt: 344.337
InChI Key: PIBJZWJVZVEMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFP has been studied extensively for its unique properties and has been found to have a wide range of applications in the fields of chemistry, biology, and medicine. In

Scientific Research Applications

Molecular Structure and Hydrogen Bonding Networks

One area of scientific research involving compounds structurally related to (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide focuses on their molecular structure and hydrogen bonding networks. For example, studies on leflunomide metabolite analogs reveal insights into their potent inhibition of Bruton's tyrosine kinase (BTK), highlighting the role of cyano-amide hydrogen bonding in crystal packing and the stabilization provided by intramolecular hydrogen bonds (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Synthesis and Characterization of Disperse Dyes

Research also delves into the synthesis and characterization of disperse dyes based on enaminones, showcasing the application of this compound and its derivatives in the field of materials science. The creation of these dyes involves the coupling process with arylidene diazonium chloride, affirming the solid-state existence of these colors in both anti and syn-forms (Elapasery, Yassin, el-azim, & Abdellatif, 2020).

Antimicrobial and Anticancer Activity

Another significant application is in the synthesis of novel fused pyrimidine derivatives possessing a trifluoromethyl moiety for antimicrobial and anticancer activity. The reaction of the enaminone named E-3-(dimethylamino)1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one with heterocyclic amines has led to compounds that show pronounced inhibitory effects on the growth of tested cell lines, illustrating the potential therapeutic applications of these compounds (Al-Bogami, Saleh, & Moussa, 2018).

Catalysis and Green Chemistry

Furthermore, the use of related compounds in catalysis and green chemistry has been explored, such as in the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media. This research underscores the catalyst's high activity and selectivity under mild conditions, demonstrating the utility of these compounds in facilitating environmentally friendly chemical processes (Wang, Yao, Li, Su, & Antonietti, 2011).

properties

IUPAC Name

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-13(15-7-3-2-4-8-15)24-18(25)16(12-23)10-14-6-5-9-17(11-14)19(20,21)22/h2-11,13H,1H3,(H,24,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBJZWJVZVEMMJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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